molecular formula C19H32BClO3Si B2890823 2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-chlorophenylboronic Acid Pinacol Ester CAS No. 2304635-51-4

2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-chlorophenylboronic Acid Pinacol Ester

Cat. No. B2890823
CAS RN: 2304635-51-4
M. Wt: 382.81
InChI Key: ZXVOBKPEMWVQEY-UHFFFAOYSA-N
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Description

“2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-chlorophenylboronic Acid Pinacol Ester” is a chemical compound with the IUPAC name tert-butyldimethyl ( (3-methyl-2- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)silane . It is a colorless to yellow liquid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C20H35BO3Si/c1-15-12-11-13-16 (14-22-25 (9,10)18 (2,3)4)17 (15)21-23-19 (5,6)20 (7,8)24-21/h11-13H,14H2,1-10H3 .


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 362.39 . It is stored at a temperature of +4°C .

Scientific Research Applications

Organic Synthesis

This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It’s used in Suzuki coupling reactions, which are pivotal for constructing biaryl compounds with potential pharmaceutical applications .

Drug Discovery

In drug discovery, this ester serves as a building block for the synthesis of various boronic acid derivatives. These derivatives are crucial for the development of proteasome inhibitors, which have applications in cancer therapy .

Material Science

The compound’s ability to form stable complexes with various metals makes it useful in material science for creating boron-doped semiconductors and conducting polymers .

Catalysis

Due to its boronic acid moiety, this ester can act as a catalyst or co-catalyst in various organic reactions, including oxidation and reduction processes that are essential in industrial chemistry .

Chemical Sensors

The boronic acid group can interact with sugars and other diols, which allows this compound to be used in the development of chemical sensors for detecting carbohydrates and monitoring glucose levels .

Nanotechnology

Its ability to form covalent bonds with other organic molecules makes it a candidate for designing molecular nanotechnology devices, such as molecular motors and switches .

Polymer Chemistry

It can be utilized in the modification of polymers, imparting them with additional properties like flame retardancy or increased mechanical strength due to the incorporation of boron atoms .

Agricultural Chemistry

This ester can be used to synthesize novel boron-containing compounds that have potential use as herbicides or plant growth regulators, contributing to agricultural productivity .

Mechanism of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . As a synthetic reagent, it’s likely that its activity would be optimized under controlled laboratory conditions.

Safety and Hazards

This compound may cause respiratory irritation . It also causes skin and serious eye irritation . It is a flammable liquid and vapor .

Future Directions

The tert-butyldimethylsilyloxy group holds promise for future applications due to its high hydrolytic stability . It can be used as a reactant in palladium-catalyzed Suzuki-Miyaura coupling reactions . The synthesis of anti-homoallylic alcohols by allylation reaction with aldehydes in the presence of an iridium complex-catalyst is another potential application .

properties

IUPAC Name

tert-butyl-[[3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32BClO3Si/c1-17(2,3)25(8,9)22-13-14-11-10-12-15(21)16(14)20-23-18(4,5)19(6,7)24-20/h10-12H,13H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVOBKPEMWVQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32BClO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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